molecular formula C8H8N2O2 B3162447 5-Methoxy-1H-pyrrolo[2,3-C]pyridin-2(3H)-one CAS No. 878483-98-8

5-Methoxy-1H-pyrrolo[2,3-C]pyridin-2(3H)-one

Cat. No.: B3162447
CAS No.: 878483-98-8
M. Wt: 164.16 g/mol
InChI Key: VTELTVJTWGAXDM-UHFFFAOYSA-N
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Description

5-Methoxy-1H-pyrrolo[2,3-C]pyridin-2(3H)-one is a heterocyclic compound that features a pyrrolo[2,3-C]pyridine core structure with a methoxy group at the 5-position. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

5-Methoxy-1H-pyrrolo[2,3-C]pyridin-2(3H)-one plays a significant role in biochemical reactions, particularly in the inhibition of fibroblast growth factor receptors (FGFRs). FGFRs are crucial for cell proliferation, differentiation, and survival. The compound interacts with FGFR1, FGFR2, and FGFR3, exhibiting inhibitory activity with IC50 values of 7, 9, and 25 nM, respectively . These interactions are primarily through binding to the tyrosine kinase domain of the receptors, leading to the inhibition of downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt .

Cellular Effects

In cellular studies, this compound has shown significant effects on various cell types. It inhibits the proliferation of breast cancer 4T1 cells and induces apoptosis . Additionally, the compound significantly reduces the migration and invasion abilities of these cells . These effects are mediated through the inhibition of FGFR signaling pathways, which are essential for cell growth and metastasis.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the ATP-binding site of FGFRs, leading to the inhibition of their kinase activity . This binding prevents the autophosphorylation of tyrosine residues in the cytoplasmic tail of the receptors, thereby blocking the activation of downstream signaling pathways . The compound’s methoxy group at the 5-position plays a crucial role in its binding affinity and inhibitory activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over various time points. The compound remains stable under standard laboratory conditions and retains its inhibitory activity over extended periods . In vitro studies have shown that the compound’s effects on cell proliferation and migration are sustained for at least 24 hours . Long-term studies in vivo are required to fully understand its stability and degradation profile.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, some adverse effects such as weight loss and mild hepatotoxicity have been observed . These findings suggest a narrow therapeutic window for the compound, necessitating careful dosage optimization in future studies.

Metabolic Pathways

This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . The compound is hydroxylated and subsequently conjugated with glucuronic acid, facilitating its excretion . The involvement of cytochrome P450 enzymes in its metabolism indicates potential drug-drug interactions that need to be considered in therapeutic applications.

Transport and Distribution

Within cells, this compound is transported via passive diffusion and possibly through specific transporters . The compound accumulates in the cytoplasm and is distributed to various tissues, including the liver, kidneys, and tumor tissues . Its distribution profile suggests effective targeting of cancer cells while minimizing systemic exposure.

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm, where it exerts its inhibitory effects on FGFRs . The compound does not appear to localize significantly in the nucleus or other organelles . This localization is consistent with its role in inhibiting membrane-bound receptor tyrosine kinases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-1H-pyrrolo[2,3-C]pyridin-2(3H)-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1H-pyrrolo[2,3-C]pyridin-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: Reduction reactions can target the pyridine ring to form dihydropyridine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 5-Hydroxy-1H-pyrrolo[2,3-C]pyridin-2(3H)-one.

    Reduction: Dihydro-5-methoxy-1H-pyrrolo[2,3-C]pyridin-2(3H)-one.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

5-Methoxy-1H-pyrrolo[2,3-C]pyridin-2(3H)-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-1H-pyrrolo[2,3-C]pyridin-2(3H)-one is unique due to its specific substitution pattern and the resulting biological activities. Its ability to inhibit fibroblast growth factor receptors makes it a promising candidate for cancer therapy research .

Properties

IUPAC Name

5-methoxy-1,3-dihydropyrrolo[2,3-c]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c1-12-8-3-5-2-7(11)10-6(5)4-9-8/h3-4H,2H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTELTVJTWGAXDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C2C(=C1)CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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